4,7,8-Trichloroquinazoline
Overview
Description
4,7,8-Trichloroquinazoline is a heterocyclic organic compound with the molecular formula C8H3Cl3N2. It is a derivative of quinazoline, characterized by the presence of three chlorine atoms at the 4th, 7th, and 8th positions of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Scientific Research Applications
4,7,8-Trichloroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents due to its ability to interact with various biological targets.
Nematicidal Activity: Recent studies have shown that this compound exhibits significant nematicidal activity, making it a potential candidate for developing new nematicides.
Material Science: Quinazoline derivatives, including this compound, are used in the development of optoelectronic materials due to their photoluminescent properties.
Preparation Methods
The synthesis of 4,7,8-Trichloroquinazoline typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,5-trichloroaniline with formamide, followed by cyclization to form the quinazoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,7,8-Trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the quinazoline ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are used to introduce various substituents at specific positions on the quinazoline ring.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, quinazoline derivatives generally undergo these reactions under appropriate conditions.
Mechanism of Action
The mechanism of action of 4,7,8-Trichloroquinazoline varies depending on its application:
Nematicidal Activity: It acts as a succinate dehydrogenase (SDH) inhibitor, disrupting the energy metabolism of nematodes and leading to their death.
Kinase Inhibition: In medicinal chemistry, it inhibits specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in disease progression.
Comparison with Similar Compounds
4,7,8-Trichloroquinazoline can be compared with other quinazoline derivatives such as:
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs.
2,4,7-Trichloroquinazoline: Known for its use in cross-coupling reactions and as a scaffold for developing kinase inhibitors.
Quinazoline: The parent compound, widely studied for its broad spectrum of biological activities.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4,7,8-trichloroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUDQSHQMHCEQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=N2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027775-18-3 | |
Record name | 4,7,8-trichloroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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